molecular formula C18H18FN5O2 B2934471 N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide CAS No. 922047-35-6

N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide

Cat. No.: B2934471
CAS No.: 922047-35-6
M. Wt: 355.373
InChI Key: RMUVUQIBFLHBNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide: is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure that includes a fluorobenzyl group, a pyrazolo[3,4-d]pyrimidinone core, and a cyclopropanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyrazolo[3,4-d]pyrimidinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the fluorobenzyl group: This step involves the alkylation of the pyrazolo[3,4-d]pyrimidinone core with a fluorobenzyl halide in the presence of a base.

    Attachment of the cyclopropanecarboxamide moiety: This final step can be accomplished through an amide coupling reaction using cyclopropanecarboxylic acid and a coupling reagent such as EDCI or DCC.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazolo[3,4-d]pyrimidinone core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups within the molecule, potentially converting them to alcohols or amines.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under mild conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry:

    Synthesis of novel derivatives:

Biology:

    Enzyme inhibition studies: The compound’s structure allows it to interact with specific enzymes, making it a valuable tool in studying enzyme inhibition mechanisms.

Medicine:

    Drug development: Due to its unique structure, the compound is being explored for its potential as a therapeutic agent in treating diseases such as cancer and inflammatory disorders.

Industry:

    Chemical intermediates: The compound can be used as an intermediate in the synthesis of more complex molecules for industrial applications.

Comparison with Similar Compounds

  • N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide
  • N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide

Comparison:

  • Structural Differences: The primary difference lies in the substituents on the benzyl group (fluoro, chloro, methyl), which can significantly impact the compound’s chemical properties and biological activity.
  • Uniqueness: The presence of the fluorine atom in N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide enhances its lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic properties compared to its analogs.

Biological Activity

N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and therapeutic potential based on diverse sources.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a pyrazolo[3,4-d]pyrimidine core. Below are some key properties:

PropertyValue
Molecular FormulaC22H19F2N5O3
Molecular Weight439.4 g/mol
CAS Number922047-93-6
StructureChemical Structure

The biological activity of this compound is primarily attributed to its potential as a kinase inhibitor , specifically targeting cyclin-dependent kinases (CDKs). The pyrazolo[3,4-d]pyrimidine structure suggests that it may act by competing with ATP for binding within the ATP-binding pocket of these kinases, thereby inhibiting their activity. This inhibition is crucial for regulating cell cycle progression and can have significant implications in cancer therapy and other proliferative diseases .

Anticancer Properties

Research indicates that compounds similar to this compound exhibit potent anticancer activity. For instance, studies have shown selective inhibition of CDKs associated with various cancers, including multiple myeloma and solid tumors. The ability to selectively inhibit CDKs can potentially reduce side effects compared to traditional chemotherapeutics .

Inflammatory Response

In addition to its anticancer properties, this compound may also have anti-inflammatory effects. Pyrazolo[3,4-d]pyrimidines have been reported to exhibit inhibitory activity against cyclooxygenase enzymes (COX), which play a significant role in inflammation. Although specific data on this compound's COX inhibitory activity is limited, related compounds have shown moderate to high selectivity against COX-II with IC50 values indicating effective inhibition .

Case Studies and Research Findings

  • CDK Inhibition : A study demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines significantly inhibited CDK activity in vitro. The findings suggest that these compounds could be developed as targeted therapies for cancers characterized by CDK hyperactivity .
  • Inflammation Models : In vivo models assessing the anti-inflammatory effects of pyrazolo derivatives indicated a reduction in inflammatory markers and symptoms comparable to established anti-inflammatory drugs like Celecoxib. This highlights the therapeutic potential of these compounds beyond oncology applications .

Properties

IUPAC Name

N-[2-[5-[(3-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN5O2/c19-14-3-1-2-12(8-14)10-23-11-21-16-15(18(23)26)9-22-24(16)7-6-20-17(25)13-4-5-13/h1-3,8-9,11,13H,4-7,10H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMUVUQIBFLHBNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.